![molecular formula C4F8O2 B3041600 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane CAS No. 32981-22-9](/img/structure/B3041600.png)
2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane
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Overview
Description
2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane is a chemical compound with the molecular formula C4F8O2 . It is a substance of very high concern due to its physical and chemical properties .
Synthesis Analysis
The synthesis of 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane involves the replacement of all hydrogen atoms attached to the carbon atoms in morpholine with fluorine . The hydrogen atom attached to the nitrogen atom at the 4th position is replaced with 1,1,1,2,3,3,3-heptafluoropropan-2-yl .Molecular Structure Analysis
The molecular structure of 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane is derived from morpholine, where all the hydrogen atoms attached to the carbon atoms are replaced by fluorine atoms . The hydrogen atom attached to the nitrogen atom at the 4th position is replaced with 1,1,1,2,3,3,3-heptafluoropropan-2-yl .Physical And Chemical Properties Analysis
The average mass of 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane is 232.029 Da and its monoisotopic mass is 231.977051 Da .Scientific Research Applications
Ring Inversion Studies
The ring inversion of octafluoro-1,4-dithiane, a compound related to 2,2,3,3,5,5,6,6-octafluoro-1,4-dioxane, has been studied using NMR methods. This research offers insights into the structural dynamics of such fluorinated compounds, which are relevant in understanding their chemical behavior (Anderson, Davis, & Roberts, 1970).
Synthesis of Fluorocontaining N,S-heterocycles
Fluorocontaining N,S-heterocyclic compounds have been synthesized using reactions involving octafluoro-2,3-epoxybutane, which is structurally similar to 2,2,3,3,5,5,6,6-octafluoro-1,4-dioxane. This research highlights the potential of such compounds in developing new fluorine-containing heterocycles, valuable in various scientific fields (Saloutina et al., 2007).
Degradation in Environmental and Industrial Contexts
The degradation of 1,4-dioxane, a structurally related compound, has been explored in environmental and industrial settings, such as in the nuclear industry and wastewater treatment. These studies provide insights into the environmental impact and treatment methods of similar compounds, including 2,2,3,3,5,5,6,6-octafluoro-1,4-dioxane (Chitra et al., 2012).
Applications in Electrical Insulation
Perfluorinated cyclic ethers, including octafluoro-1,4-dioxane, are being investigated as potential dielectric gases for electrical insulation. Their high critical electric field strength makes them promising candidates for this application (Hösl et al., 2018).
Synthesis of Fluorine-Containing N-Heterocycles
Research on the reaction of octafluoro-1,2-epoxybutane with urea highlights the synthesis of perfluoroalkylhydantoins and other fluorine-containing N-heterocycles. This research underscores the versatility of fluoro-dioxane derivatives in synthesizing novel compounds (Saloutina et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2,2,3,3,5,5,6,6-octafluoro-1,4-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O2/c5-1(6)2(7,8)14-4(11,12)3(9,10)13-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWAWZONWWOUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC(C(O1)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane | |
CAS RN |
32981-22-9 |
Source
|
Record name | 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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